molecular formula C26H27N3O4S B303942 Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate

Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate

Cat. No. B303942
M. Wt: 477.6 g/mol
InChI Key: LXFPODKHXRYDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate, also known as EPP, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic applications. EPP belongs to the class of pyrrolidinecarboxylates and has been found to exhibit various biochemical and physiological effects. Additionally, this paper will explore the scientific research applications of EPP and list possible future directions for its use in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate is not fully understood. However, it has been found that Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate acts on various receptors in the body, including the GABA receptor and the NMDA receptor. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to enhance the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. Additionally, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to block the activity of the NMDA receptor, which is responsible for excitatory neurotransmission in the brain.
Biochemical and Physiological Effects
Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has also been found to exhibit anticancer properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate in lab experiments is its ability to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic applications. Additionally, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate is not fully understood, making it difficult to study its effects in detail.

Future Directions

There are several future directions for the use of Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate in various fields. In the field of neuroscience, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of cancer research, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate could be studied further for its potential use in cancer treatment. Additionally, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate could be studied further for its potential use in the treatment of pain and inflammatory diseases. Further research could also be conducted to better understand the mechanism of action of Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate and its effects on various receptors in the body.
Conclusion
In conclusion, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic applications. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has a complex synthesis method and its exact mechanism of action is not fully understood. However, further research could be conducted to better understand the potential uses of Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate in various fields.

Synthesis Methods

Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-chlorobenzophenone to form 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)ketone. The second step involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)ketone with ethyl 3-piperidinecarboxylate to form ethyl 1-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-3-piperidinecarboxylate. The final step involves the reaction of ethyl 1-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-3-piperidinecarboxylate with oxalyl chloride to form Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic applications. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate has also been found to exhibit anticancer properties, making it a potential candidate for cancer treatment.

properties

Product Name

Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl 1-[1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

InChI

InChI=1S/C26H27N3O4S/c1-3-33-26(32)18-5-4-12-28(15-18)21-14-23(30)29(25(21)31)19-9-7-17(8-10-19)24-27-20-11-6-16(2)13-22(20)34-24/h6-11,13,18,21H,3-5,12,14-15H2,1-2H3

InChI Key

LXFPODKHXRYDPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

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